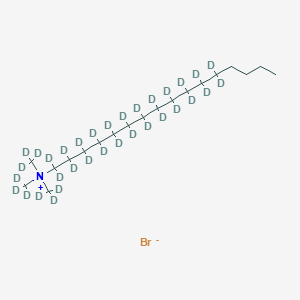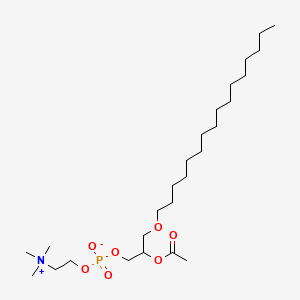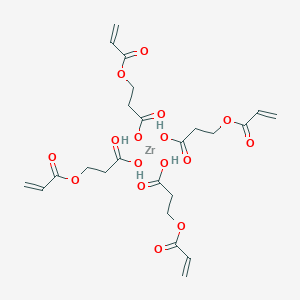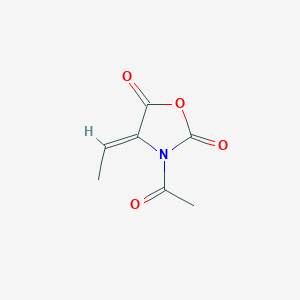
Hexadecyltrimethylammonium Bromide-d33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyltrimethylammonium Bromide-d33, also known as Cetyltrimethylammonium bromide (CTAB), is a cationic detergent . It has a linear formula of C16H33N (CH3)3Br and a molecular weight of 364.45 . It is bactericidal and its activity can be neutralized by soaps and anionic detergents . CTAB is effective against both Gram-positive and Gram-negative bacteria at alkaline pH .
Synthesis Analysis
Hexadecyltrimethylammonium Bromide-d33 is used in the synthesis of substances . It has been used in the synthesis of gold nanorods . The influence of good hexadecyltrimethylammonium bromide (CTAB) and CTAB with iodide impurities on the synthesis has been studied .Molecular Structure Analysis
The molecular structure of Hexadecyltrimethylammonium Bromide-d33 is represented by the chemical formula C16H33N (CH3)3Br . It has a molecular weight of 364.45 .Chemical Reactions Analysis
Hexadecyltrimethylammonium Bromide-d33 has been analyzed using spectrophotometric, spectrofluorimetric, and potentiometric methods . The spectrophotometric procedure involves measuring the absorbance of its binary complex with eosin yellow in Britton-Robinson buffer (pH 4) at Lambda max 547 nm .Physical And Chemical Properties Analysis
Hexadecyltrimethylammonium Bromide-d33 is a solid substance . It has a molecular weight of 364.45 and a density of 2.30 g/cm3 . It has a melting point of 230 °C and a flash point of 244 °C . It is soluble in water, with a solubility of 55 g/l .Wissenschaftliche Forschungsanwendungen
Synthesis and Radiochemical Application: Hexadecyltrimethylammonium Bromide was synthesized from hexadecanoic acid and used in radiochemical applications due to its high radiochemical purity and specific activity, indicating its potential in radiolabeling and tracer studies (Gurudutt, Srinivas, & Srinivas, 1993).
Nanotechnology: Modification of gold nanorods using Hexadecyltrimethylammonium Bromide enhanced their biocompatibility and reduced cytotoxicity, suggesting its utility in the development of functional nanorods for various applications (Takahashi et al., 2006).
Phototherapy for Jaundice: In a study modeling rapid excretion of bilirubin during phototherapy of jaundice, Hexadecyltrimethylammonium Bromide significantly increased bilirubin transport through a bulk membrane upon irradiation, indicating its role in enhancing phototherapy efficiency (Eichinger, Falk, & Sobczak, 1983).
Micellar Chemistry: Research on the micellar formation of Hexadecyltrimethylammonium Bromide in water-N,N-Dimethylformamide solutions provided insights into the entropy-directed process of micelle formation, relevant for understanding surfactant behavior in different solvents (Ionescu, Tokuhiro, & Czerniawski, 1979).
Antireflection Coating: This compound was used to produce antireflection coatings on silicate glass, demonstrating an application in optical materials technology (Troitskiǐ et al., 2020).
Environmental Remediation: Hexadecyltrimethylammonium Bromide immobilized mesoporous SiO2 hollow spheres were effective for removing perfluorooctane sulfonate from aqueous solutions, highlighting its potential in water treatment and pollution control (Zhou, Pan, & Zhang, 2013).
Analytical Chemistry: This compound has been used in derivative synchronous spectrofluorimetry for the sensitive simultaneous determination of molybdenum and tungsten in steel samples (Blanco et al., 1995).
Wirkmechanismus
Safety and Hazards
Hexadecyltrimethylammonium Bromide-d33 is harmful if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and seeking medical advice if one feels unwell .
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-tetracosadeuteriohexadecyl-tris(trideuteriomethyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZYPRNAOMGNLH-NKQDAPHUSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyltrimethylammonium Bromide-d33 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)

![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)